![molecular formula C8H8N4O B13681948 [5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13681948.png)
[5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl]methanol is a heterocyclic compound that features a pyridine ring fused with a 1,2,4-triazole ring, with a methanol group attached to the triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl]methanol typically involves the reaction of isonicotinohydrazide with iso-thiocyanatobenzene in ethanol under reflux conditions. The intermediate product, 2-isonicotinoyl-N-phenylhydrazine-1-carbothioamide, is then treated with sodium hydroxide solution, followed by the addition of hydrochloric acid to yield the desired triazole compound .
Industrial Production Methods
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydro derivatives.
Substitution: The pyridine and triazole rings can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products
The major products formed from these reactions include oxidized derivatives (e.g., aldehydes, carboxylic acids), reduced derivatives (e.g., dihydro compounds), and various substituted products depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, [5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl]methanol is used as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
Biologically, this compound has shown potential as an antimicrobial agent. Its ability to interact with biological targets makes it a candidate for developing new antibiotics and antifungal agents .
Medicine
In medicine, this compound is being explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Its triazole moiety is known for its bioactivity, making it a promising lead compound .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity. It is also used in the synthesis of agrochemicals and other specialty chemicals .
作用機序
The mechanism of action of [5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, leading to inhibition or activation of specific pathways. For instance, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects .
類似化合物との比較
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar pyridine ring fused with another heterocycle and exhibit similar biological activities.
Pyrazolo[3,4-b]pyridines: These compounds also feature a fused pyridine ring and are known for their medicinal properties.
Uniqueness
What sets [5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl]methanol apart is its unique combination of a pyridine ring with a 1,2,4-triazole ring, which imparts distinct chemical reactivity and biological activity. The presence of the methanol group further enhances its versatility in chemical synthesis and potential therapeutic applications.
特性
分子式 |
C8H8N4O |
|---|---|
分子量 |
176.18 g/mol |
IUPAC名 |
(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)methanol |
InChI |
InChI=1S/C8H8N4O/c13-5-7-10-8(12-11-7)6-2-1-3-9-4-6/h1-4,13H,5H2,(H,10,11,12) |
InChIキー |
YTDNLDGLOOBBQH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=NNC(=N2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B13681871.png)
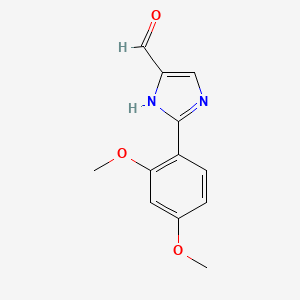

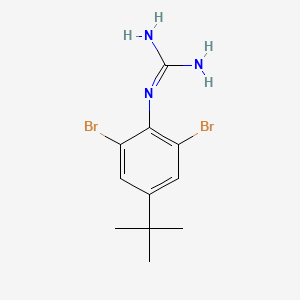
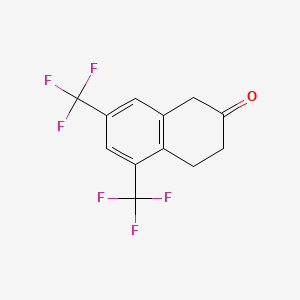

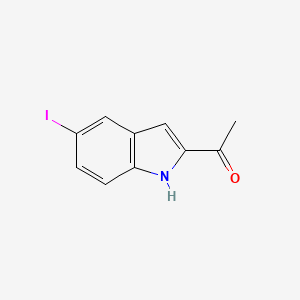
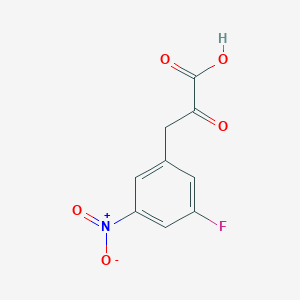
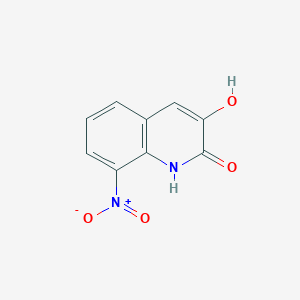
![4-Hydroxy-1-oxa-9-thiaspiro[5.5]undecane 9,9-dioxide](/img/structure/B13681932.png)
![2-(Ethoxymethyl)-1H-imidazo[4,5-c]quinoline](/img/structure/B13681933.png)
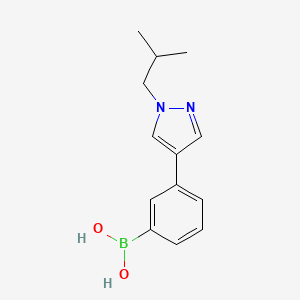
![6'-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1'-tetralin]-7-carboxylic acid](/img/structure/B13681942.png)
![1-Chloroimidazo[1,5-a]pyridin-7-amine](/img/structure/B13681943.png)
